(4-Chloro-3-nitrophenyl)(2-ethylpiperidin-1-yl)methanone
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Overview
Description
Preparation Methods
The synthesis of (4-Chloro-3-nitrophenyl)(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 2-ethylpiperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
(4-Chloro-3-nitrophenyl)(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and oxidizing agents like m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition or as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-3-nitrophenyl)(2-ethylpiperidin-1-yl)methanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro-nitrophenyl group can interact with active sites of enzymes, while the piperidinyl group can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to (4-Chloro-3-nitrophenyl)(2-ethylpiperidin-1-yl)methanone include:
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone: This compound has a cyclopropyl group instead of an ethylpiperidinyl group.
(4-Chloro-3-nitrophenyl)(methyl)methanone: This compound has a methyl group instead of an ethylpiperidinyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H17ClN2O3/c1-2-11-5-3-4-8-16(11)14(18)10-6-7-12(15)13(9-10)17(19)20/h6-7,9,11H,2-5,8H2,1H3 |
InChI Key |
JGINIYLPTXBPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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